4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
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Overview
Description
4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound that features a triazole ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the triazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenylacetic acid
- 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
- 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzonitrile
Uniqueness
Compared to these similar compounds, 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific combination of the triazole ring and benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various applications .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)6-3-1-5(2-4-6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15) |
InChI Key |
WXXSIZJMZZPSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)N2)C(=O)O |
Origin of Product |
United States |
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